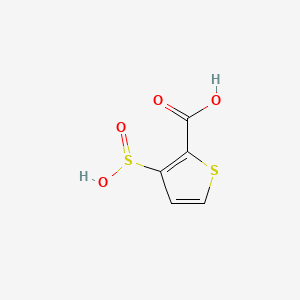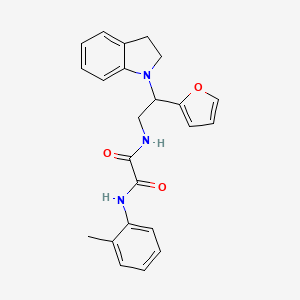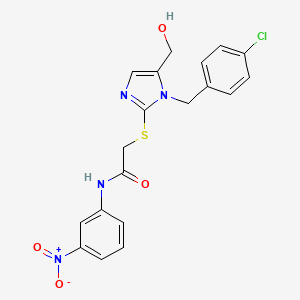![molecular formula C24H24N2OS B2836621 N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide CAS No. 300818-58-0](/img/structure/B2836621.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole is a bicyclic compound that is part of many synthetic and natural products . It’s often used in medicinal chemistry due to its diverse biological activities, such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using techniques such as FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .Applications De Recherche Scientifique
Catalytic Synthesis Applications
- Catalytic Synthesis of N-Aryladamantane-1-carboxamides : A study by Shishkin et al. (2020) demonstrated the synthesis of N-Aryl(benzyl)adamantane-1-carboxamides using phosphorus trichloride. This method achieved 54-87% yields, indicating its efficiency in producing carboxamides (Shishkin et al., 2020).
Synthesis of Derivatives
- Synthesis of Benzimidazole and Oxadiazole Derivatives : Soselia et al. (2020) synthesized a series of benzimidazole-carboxamide, carbohydrazide, and oxadiazole derivatives featuring the adamantane moiety. This synthesis involved a direct condensation/cyclization reaction, highlighting the versatility of adamantane in chemical syntheses (Soselia et al., 2020).
Magnetic Susceptibility and Molecular Behavior
- Study of Columnar π-Stacking : Constantinides et al. (2016) researched 3-Adamantyl-1-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl, finding it crystallizes as chains of radicals. This study is significant for understanding the paramagnetic behavior of such molecules (Constantinides et al., 2016).
Antiviral Applications
- Anti-Influenza Virus Activity : Göktaş et al. (2012) developed 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives with significant antiviral activity against influenza A and B viruses. This underscores the potential of adamantane derivatives in antiviral drug development (Göktaş et al., 2012).
Ceramide Metabolism
- Ceramide Kinase Inhibitor : Graf et al. (2008) identified adamantane-1-carboxylic acid (2-benzoylamino-benzothiazol-6-yl)amide as a potent Ceramide kinase inhibitor. This finding is crucial for controlling ceramide levels, with implications in various biological processes (Graf et al., 2008).
Interaction Analysis
- Noncovalent Interactions in Thiadiazole Derivatives : El-Emam et al. (2020) synthesized and analyzed three adamantane-1,3,4-thiadiazole derivatives. Their study provided valuable insights into the nature of noncovalent interactions within these compounds (El-Emam et al., 2020).
Orientations Futures
Given the wide range of biological activities of benzothiazole derivatives, there is significant potential for future research in this area. This could include the synthesis of new derivatives, investigation of their mechanisms of action, and exploration of their potential therapeutic applications .
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c27-23(24-12-15-8-16(13-24)10-17(9-15)14-24)25-19-5-3-4-18(11-19)22-26-20-6-1-2-7-21(20)28-22/h1-7,11,15-17H,8-10,12-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGNLSNEOJWXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2836538.png)


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2836543.png)

![N-[(2,4-dichlorophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B2836548.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide](/img/structure/B2836550.png)


![N-(4-chlorophenyl)-2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetyl)-1-hydrazinecarboxamide](/img/structure/B2836558.png)


